3-Phenylbutan-2-amine

Description

Historical Context and Early Scientific Investigations

The first documented synthesis of 3-Phenylbutan-2-amine, also identified as β-methylamphetamine, occurred in 1939. smolecule.comwikipedia.orgguidechem.com The synthesis was achieved by German scientists Felix Haffner and Fritz Sommer. wikipedia.orgguidechem.com Their research aimed to develop a stimulant compound that exhibited milder effects, a shorter duration of action, and potentially fewer side effects compared to the existing stimulants of the era, such as amphetamine. wikipedia.orgguidechem.com This investigation placed this compound within the early exploratory efforts to modify the basic phenethylamine (B48288) structure to fine-tune its pharmacological profile.

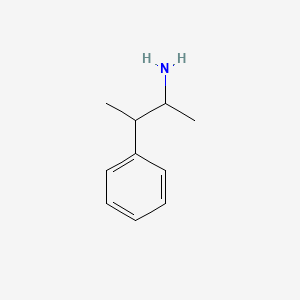

The compound is structurally defined by a phenyl group attached to a butane (B89635) backbone at the third carbon, with an amine group at the second carbon position. This arrangement distinguishes it from its more potent alpha-substituted isomers like methamphetamine. smolecule.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound wikipedia.org |

| Molecular Formula | C₁₀H₁₅N wikipedia.orgnih.gov |

| Molar Mass | 149.237 g·mol⁻¹ wikipedia.org |

| Synonyms | β-Methylamphetamine, α,β-Dimethylphenethylamine wikipedia.orgguidechem.com |

| CAS Number | 21906-17-2 wikipedia.org |

Significance within Phenethylamine Chemical Space for Research

This compound is a significant compound for research precisely because of its relationship to other phenethylamines. Its structure, which is isomeric to methamphetamine, provides a key data point for understanding structure-activity relationships (SAR) within this chemical class. wikipedia.org

Structure-Activity Relationship (SAR) Studies: The primary structural difference between this compound and amphetamine-type stimulants is the location of the alkyl substituent on the carbon chain. In this compound, a methyl group is at the beta (β) position relative to the phenyl ring, whereas compounds like methamphetamine have a methyl group at the alpha (α) position. smolecule.com Research indicates that this shift from the alpha to the beta position can lead to a weaker potency and a shorter duration of action. smolecule.com This makes the compound a useful tool for researchers investigating how subtle molecular modifications impact interactions with neurotransmitter systems. smolecule.com Studies on related α-ethylphenethylamines further show that modifying the alkyl chain length and position significantly alters pharmacological effects, with α-ethyl homologues of some psychedelic phenethylamines showing greatly reduced or no hallucinogenic activity. wikipedia.org

Synthetic and Mechanistic Chemistry: The molecule contains two chiral centers, meaning it can exist in four different stereoisomeric forms. guidechem.com This stereochemistry is crucial to its biological activity, as enantiomers of chiral compounds often exhibit different pharmacological profiles. researchgate.net Consequently, this compound and its analogues are subjects in the development of stereoselective synthesis and resolution techniques. Research in biocatalysis, for instance, has explored the use of enzymes like ω-transaminases for the kinetic resolution of related racemic amines, such as its isomer 4-phenylbutan-2-amine, to produce single, optically pure enantiomers that serve as valuable chiral building blocks for other complex molecules. bme.humdpi.com Furthermore, derivatives of the compound, such as N,N-dimethyl-3-phenylbutan-2-amine oxide, have been used in computational chemistry to study reaction mechanisms like the Cope elimination in various solvents. nih.gov

Table 2: Comparison of Related Phenethylamines

| Compound | Structure | Key Feature |

|---|---|---|

| This compound | Phenyl group on a butane chain with an amine at C2 and a methyl at C3. | β-methyl substitution. smolecule.com |

| Amphetamine | Phenyl group on a propane (B168953) chain with an amine at C2. | α-methylphenethylamine. |

| Methamphetamine | N-methylated version of amphetamine. | α-methyl substitution, N-methylation. smolecule.com |

| Pentorex | α-methyl analog of this compound. | α,α-dimethylphenethylamine. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

3-phenylbutan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(9(2)11)10-6-4-3-5-7-10/h3-9H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRHEVJTTWAYFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944501 | |

| Record name | 3-Phenylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21906-17-2 | |

| Record name | α,β-Dimethylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21906-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, alpha,beta-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021906172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Routes for 3 Phenylbutan 2 Amine

Established Chemical Synthesis Pathways

Reductive Amination Strategies

Reductive amination is a prominent method for synthesizing 3-phenylbutan-2-amine. This process typically involves the reaction of a ketone with an amine source in the presence of a reducing agent.

A common approach is the reductive amination of 3-phenylbutan-2-one. This reaction can be performed using ammonia (B1221849) and hydrogen gas with a nickel catalyst. The efficiency of this reaction is sensitive to parameters such as temperature, pressure, and catalyst loading. For instance, employing a higher hydrogen pressure (≥5 atm) can enhance the yield by favoring the formation of the desired amine over imine byproducts. Another variation involves reacting phenylacetone (B166967) with ammonia and a reducing agent like lithium aluminum hydride under controlled conditions to produce 1-phenylbutan-2-amine, a synonym for this compound. smolecule.com

The synthesis of secondary amines can also be achieved through reductive amination. nih.gov This involves the reaction of a ketone with a primary amine to form a hemiaminal intermediate, which then dehydrates to an imine that is subsequently reduced. nih.gov A one-pot iridium-catalyzed reductive amination of carbonyl compounds with nitro compounds has been demonstrated, where the nitro compound is reduced in situ to form the amine source. rsc.org

| Starting Material | Reagents | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Phenylbutan-2-one | Ammonia, Hydrogen, Nickel catalyst | ≥5 atm hydrogen pressure | This compound | |

| Phenylacetone | Ammonia, Lithium aluminum hydride | Controlled conditions | 1-Phenylbutan-2-amine | smolecule.com |

| Carbonyl Compounds | Nitro Compounds, Iridium catalyst, Formic acid | One-pot reaction | Secondary Amines | rsc.org |

Alkylation Approaches

Alkylation methods provide another route to this compound and its analogs. Direct alkylation can start from simpler amines or phenols to yield the desired compound. smolecule.com The SN2 reaction of alkyl halides with ammonia or other amines is a fundamental method for alkylamine synthesis. libretexts.org However, this method can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to overalkylation. libretexts.org

To circumvent the issue of overalkylation, alternative methods like the Gabriel synthesis are employed. This method involves the alkylation of phthalimide, followed by hydrolysis to yield a primary amine. libretexts.org Another approach is the use of azide (B81097) ion as a nucleophile to form an alkyl azide, which is then reduced to the primary amine using a reagent like lithium aluminum hydride (LiAlH4). libretexts.org

Reduction of Precursor Compounds

The reduction of various nitrogen-containing functional groups is a widely used strategy for amine synthesis. Nitriles and amides can be reduced to amines using powerful reducing agents like LiAlH4. libretexts.org This allows for the conversion of alkyl halides to primary amines with an additional carbon atom (via nitriles) or the transformation of carboxylic acid derivatives into amines with the same number of carbons (via amides). libretexts.org

Specifically for this compound, the reduction of 3-phenyl-2-butanone oxime can be a viable pathway. The reaction of 4-phenyl-2-butanone oxime with carbon monoxide and hydrogen has been shown to produce 2-formamido-4-phenylbutane and di(4-phenyl-2-butyl)amine, indicating the formation of the corresponding primary amine as an intermediate. cdnsciencepub.com The photochemical reaction of 3-phenyl-2-butanone oxime has also been studied, suggesting a free radical mechanism leading to various products. udayton.edu

Stereoselective Synthesis of this compound and its Isomers

The development of stereoselective methods is crucial for producing specific enantiomers of chiral amines like this compound, which is essential for applications in pharmaceuticals and agrochemicals.

Asymmetric Catalytic Hydrogenation Methods

Asymmetric catalytic hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds. This technique often employs transition metal complexes with chiral ligands. researchgate.net For instance, iridium-N,P- and rhodium-diphosphine complexes have been developed for the asymmetric hydrogenation of various substrates, including enamides and allylic alcohols, to produce optically enriched products. diva-portal.org While highly effective for certain substrates, these methods may face challenges with substrates lacking coordinating groups. diva-portal.org

Multi-Enzymatic Cascade Systems for Chiral Amine Production

Biocatalysis, particularly the use of multi-enzyme cascade systems, has emerged as a sustainable and highly selective alternative for chiral amine synthesis. nih.gov These systems can overcome the unfavorable thermodynamic equilibrium often associated with single-enzyme reactions. mdpi.com

One such strategy involves coupling a transaminase (TA) with a pyruvate (B1213749) decarboxylase (PDC). mdpi.comtdx.cat The TA catalyzes the asymmetric synthesis of the chiral amine from a prochiral ketone, while the PDC removes the pyruvate byproduct, driving the reaction forward. mdpi.com For the synthesis of (S)-3-amino-1-phenylbutane, a structural isomer of this compound, this system, using transaminases from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA), achieved yields over 60% with high stereoselectivity (around 90% enantiomeric excess). mdpi.com

Another advanced system combines ene-reductases (EReds) with imine reductases/reductive aminases (IReds/RedAms). This dual-enzyme cascade enables the conversion of α,β-unsaturated ketones into chiral amines with two stereocenters, achieving high chemical purity and stereoselectivity. nih.gov This approach has been successfully used to synthesize different stereoisomers of amine products. nih.govacs.org Furthermore, amine dehydrogenases (AmDHs) have been engineered through directed evolution to catalyze the asymmetric reductive amination of ketones, producing valuable chiral amines like (R)-amphetamine and (R)-1-methyl-3-phenylpropylamine. researchgate.net A multi-enzyme system combining an (R)-selective ω-transaminase with formate (B1220265) dehydrogenase and lactate (B86563) dehydrogenase has been shown to efficiently synthesize chiral amines, achieving a 98.2% conversion of 4-phenyl-2-butanone to the corresponding amine. rsc.org

| Enzyme System | Substrate | Key Features | Product | Yield/Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Transaminase (CviTA/VflTA) + Pyruvate Decarboxylase (PDC) | 4-phenyl 2-butanone | By-product removal to shift equilibrium | (S)-3-amino-1-phenylbutane | >60% | ~90% | mdpi.com |

| Ene-reductase (ERed) + Imine Reductase (IRed) | α,β-unsaturated ketones | Synthesis of amines with two stereocenters | Chiral amines | High | High | nih.gov |

| Engineered Amine Dehydrogenase (TM_pheDH) | Phenylacetone / 4-phenyl-2-butanone | Directed evolution for specific ketones | (R)-amphetamine / (R)-1-methyl-3-phenylpropylamine | - | >98% | researchgate.net |

| ω-Transaminase + Formate Dehydrogenase + Lactate Dehydrogenase | 4-phenyl-2-butanone | Multi-enzyme system for by-product removal | 4-phenylbutan-2-amine | 98.2% | - | rsc.org |

Kinetic Resolution of Racemic this compound Precursors

The synthesis of enantiopure amines often relies on the resolution of racemic precursors. In the context of this compound analogs, such as the structurally similar 4-phenylbutan-2-amine, the kinetic resolution of their alcohol precursors is a key strategy. One-pot enzymatic cascades have been developed for the conversion of racemic alcohols into the corresponding chiral amines.

A notable example is the conversion of racemic 4-phenyl-2-butanol (B1222856) into either the (S)- or (R)-enantiomer of 4-phenylbutan-2-amine. d-nb.info This process utilizes a multi-enzyme system consisting of an alcohol dehydrogenase (ADH), an enantio-complementary transaminase (TA), and an in-situ cofactor recycling system. d-nb.info The ADH oxidizes the alcohol to the corresponding ketone, 4-phenyl-2-butanone, which is then aminated by the TA. d-nb.info The choice of a (S)- or (R)-selective transaminase dictates the stereochemical outcome of the final amine product. d-nb.info For instance, using an (R)-selective transaminase (TsRTA), the (R)-amine was produced with excellent enantiomeric excess (>99%), while an (S)-selective transaminase (HEWT) yielded the (S)-amine with good enantiomeric excess (71%). d-nb.info

Another approach involves the double enzymatic kinetic resolution (DEKR) of racemic alcohols. This method can be applied to precursors like (R)-4-phenylbutan-2-ol, which serves as a building block for compounds such as potassium channel blockers. mdpi.com In these protocols, an enzyme, such as Lipase B from Candida antarctica (CaLB), catalyzes an enantioselective acyl transfer between a racemic chiral acyl donor and a racemic chiral alcohol acceptor. mdpi.com This allows for the simultaneous resolution of both racemates, yielding four enantiopure compounds from a one-pot process. mdpi.com

Table 1: Enzymatic Kinetic Resolution of 4-phenyl-2-butanol

| Racemic Precursor | Enzyme System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| rac-4-phenyl-2-butanol | ADH + (S)-transaminase (HEWT) | (S)-4-phenylbutan-2-amine | 71% | d-nb.info |

| rac-4-phenyl-2-butanol | ADH + (R)-transaminase (TsRTA) | (R)-4-phenylbutan-2-amine | >99% | d-nb.info |

| rac-4-phenylbutan-2-ol | Novozym 435 (CALB) | (R)-4-phenylbutan-2-ol | High | mdpi.com |

Derivatization Strategies for this compound Analogs

Derivatization is a crucial technique for the analysis and separation of chiral amines, including analogs of this compound. These strategies typically involve reacting the primary amine with a chiral derivatizing agent to form diastereomers, which can then be separated and quantified using standard chromatographic techniques. nih.govnih.gov

One widely used method is pre-column derivatization with o-phthaldialdehyde (OPA) in the presence of a homochiral thiol. nih.gov This reaction has been successfully applied to the chiral resolution of several pharmaceutical amines, including 3-amino-1-phenylbutane. The reaction forms highly fluorescent isoindole derivatives. nih.gov The resulting diastereomers can be resolved on a C18 column via high-pressure liquid chromatography (HPLC) with fluorescence detection. nih.gov The choice of the homochiral thiol can be varied to optimize the separation of the enantiomers. nih.gov

Another strategy involves the use of chiral acylating agents. Lipase-catalyzed kinetic resolution often employs various acylating agents to selectively acylate one enantiomer of a racemic amine. For instance, diisopropyl malonate has been used with Lipase B from Candida antarctica (CaLB) for the kinetic resolution of racemic amines like 4-phenylbutan-2-amine. bme.hu This process yields the (R)-amide with high enantiomeric excess. bme.hu

For the purpose of determining enantiomeric purity by NMR spectroscopy, novel derivatizing agents have been developed. (R)-2-phenylselenopropanoic acid is a selenium-based reagent that reacts with chiral amines to form diastereomeric amides. researchgate.net The large chemical shift dispersion of ⁷⁷Se NMR allows for superior sensing of chirality and accurate determination of enantiomeric purity. researchgate.net

Additionally, simple chemical derivatization can be used to create new analogs. For example, 3-methyl-1-phenylbutan-2-amine, an analog of the target compound, can be reacted with bromomethane (B36050) to produce 3-(bromomethyl)-1-(phenylmethyl)butan-2-[(bromomethyl)amino] (3BMAPBA). biosynth.com

Table 2: Derivatization Strategies for this compound and its Analogs

| Amine Analog | Derivatizing Agent/Method | Purpose | Analytical Technique | Reference |

|---|---|---|---|---|

| 3-Amino-1-phenylbutane | o-Phthaldialdehyde (OPA) / Homochiral Thiol | Chiral Separation | HPLC with Fluorescence Detection | nih.gov |

| 4-Phenylbutan-2-amine | Diisopropyl malonate / CaLB | Kinetic Resolution | Gas Chromatography (GC) | bme.hu |

| Chiral Amines | (R)-2-Phenylselenopropanoic acid | Determination of Enantiomeric Purity | ⁷⁷Se NMR Spectroscopy | researchgate.net |

| 3-Methyl-1-phenylbutan-2-amine | Bromomethane | Synthesis of New Analog | Not specified | biosynth.com |

Stereochemical Investigations and Enantiomeric Purity of 3 Phenylbutan 2 Amine

Isomeric Forms and Diastereomeric Relationships

3-Phenylbutan-2-amine possesses two stereogenic centers at the C2 and C3 positions of the butane (B89635) chain. nih.gov This results in the existence of four possible stereoisomers, which exist as two pairs of enantiomers. nih.gov The relationship between any two stereoisomers that are not enantiomers is that of diastereomers. uou.ac.in The four stereoisomers are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers constitute one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers form the other. The relationship between, for example, the (2R,3R) and (2R,3S) isomers is diastereomeric.

The nomenclature for these diastereomers can also be described using the erythro/threo convention. The erythro isomers have similar substituents on the same side in a Fischer projection, corresponding to the (2R,3S) and (2S,3R) pair. The threo isomers have similar substituents on opposite sides, corresponding to the (2R,3R) and (2S,3S) pair. uou.ac.in

Table 1: Stereoisomers of this compound

| Stereoisomer | Relationship to (2R,3R) |

|---|---|

| (2R,3R) | - |

| (2S,3S) | Enantiomer |

| (2R,3S) | Diastereomer (erythro) |

| (2S,3R) | Diastereomer (erythro) |

Determination of Absolute Configuration

The absolute configuration of the stereoisomers of this compound and its derivatives has been determined using various analytical techniques. X-ray crystallography is a definitive method for establishing the three-dimensional arrangement of atoms in a molecule, and thus its absolute configuration. mdpi.com For instance, the absolute configuration of a related compound, [(2S,3R)-3-hydroxy-3-phenylbutan-2-yl]pyrrolidinium chloride, was confirmed by single-crystal X-ray diffraction. researchgate.net Similarly, the absolute configuration of (1R,2S)-1-(7-Bromo-3-methoxynaphthalen-2-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol, a bedaquiline (B32110) analogue, was assigned through the comparison of experimental and calculated electronic circular dichroism (ECD) spectra, a technique often used in conjunction with NMR spectroscopy. nih.gov

Another approach involves chemical correlation, where a compound of unknown configuration is converted into a compound of known configuration without affecting the stereocenter . For example, the absolute configuration of 3-(phenylamino)butan-2-one was determined by reducing it to the corresponding β-amino alcohols, 3-(phenylamino)butan-2-ol, and comparing their specific rotation values with those of known compounds. rsc.org

Table 2: Methods for Determining Absolute Configuration

| Method | Description | Example Application |

|---|---|---|

| X-ray Crystallography | Provides the precise three-dimensional structure of a crystalline molecule. | Confirmation of the absolute configuration of [(2S,3R)-3-hydroxy-3-phenylbutan-2-yl]pyrrolidinium chloride. researchgate.net |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. | Assignment of absolute configuration for bedaquiline analogues. nih.gov |

| Chemical Correlation | Converts a molecule of unknown stereochemistry to one of known stereochemistry. | Determination of the absolute configuration of 3-(phenylamino)butan-2-one by conversion to known β-amino alcohols. rsc.org |

Control of Stereoselectivity in Synthetic Processes

Controlling the stereochemical outcome of the synthesis of this compound is crucial for obtaining specific, enantiomerically pure isomers. Various strategies have been developed to achieve high levels of stereoselectivity.

One common approach is the use of biocatalysis, employing enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs). smolecule.com Transaminases can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. For example, ω-transaminases have been used for the enantioselective synthesis of chiral amines. smolecule.com The stereoselectivity of these enzymatic reactions can be very high. For instance, the synthesis of (S)-3-amino-1-phenylbutane using a transaminase from Chromobacterium violaceum (CviTA) or Vibrio fluvialis (VflTA) coupled with a pyruvate (B1213749) decarboxylase (PDC) for by-product removal resulted in an enantiomeric excess (ee) of around 90%. mdpi.comresearchgate.net

Another biocatalytic method involves the combination of ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms) to convert α,β-unsaturated ketones into amines with two stereocenters, achieving high diastereomeric and enantiomeric ratios. acs.org In some cases, all four possible stereoisomers of a target amine can be synthesized in a diastereomerically enriched form. nih.gov

Chemical methods for stereoselective synthesis often involve the use of chiral auxiliaries or catalysts. For example, the reductive amination of a prochiral ketone in the presence of a chiral amine auxiliary can lead to the formation of a secondary amine with high diastereomeric excess. google.com Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched primary amine. For instance, the reaction of (R)-(+)-α-methylbenzylamine with benzylacetone (B32356) (4-phenyl-2-butanone) followed by hydrogenolysis produced R-4-phenyl-2-aminobutane with over 99% enantiomeric purity. google.com

Table 3: Examples of Stereoselective Synthesis of this compound and Related Amines

| Method | Catalyst/Reagent | Product | Stereoselectivity |

|---|---|---|---|

| Biocatalysis (Transaminase) | CviTA or VflTA with PDC | (S)-3-amino-1-phenylbutane | ~90% ee mdpi.comresearchgate.net |

| Biocatalysis (Ene-reductase/Imine reductase) | ERed/IRed cascade | Primary, secondary, and tertiary amines with two stereocenters | up to >99.8:<0.2 er acs.org |

| Chiral Auxiliary | (R)-(+)-α-methylbenzylamine, Raney nickel, PdO/C | R-4-phenyl-2-aminobutane | >99% ee google.com |

| Organocatalysis | β-Isocupreidine | Enantiomerically enriched β-amino ketones | 79–81% ee |

Pharmacological and Biological Research in Vitro and Animal Studies

Modulation of Neurotransmitter Systems in Experimental Models

Research into 3-Phenylbutan-2-amine and related phenethylamines indicates significant interaction with monoaminergic neurotransmitter systems, which are crucial for regulating mood, attention, and various physiological processes.

The pharmacological activity of many phenethylamines is characterized by their ability to modulate dopaminergic and noradrenergic pathways. Like its parent compound phenethylamine (B48288), derivatives are known to act as releasing agents for norepinephrine (B1679862) and dopamine (B1211576). wikipedia.org This activity is primarily mediated through interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.gov Cocaine, for example, blocks these transporters, preventing the reuptake of dopamine and norepinephrine from the synaptic cleft and thereby increasing neurotransmission. nih.gov

Studies on compounds structurally related to this compound support this mechanism. Phenylbutenamine, a vinylogous analog, has been identified as a norepinephrine-dopamine releasing agent (NDRA). wikipedia.org Similarly, other amphetamine-based analogs have been shown to inhibit both NET and dopamine uptake. researchgate.net A key molecular target for phenethylamines is the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that can modulate dopamine and serotonin (B10506) pathways. wikipedia.org Agonism at TAAR1 is known to depress monoamine transport, influencing the activity of dopaminergic neurons. wikipedia.org The binding affinity of ligands for these transporters is highly dependent on their specific molecular structure, including substitutions on the phenylpropyl side chain. nih.gov

Table 1: Summary of Interactions with Dopaminergic and Noradrenergic Systems This table is based on findings from related phenethylamine compounds.

| Molecular Target | Observed Interaction | Functional Outcome | References |

| Dopamine Transporter (DAT) | Inhibition / Releasing Agent | Increased synaptic dopamine | nih.govresearchgate.net |

| Norepinephrine Transporter (NET) | Inhibition / Releasing Agent | Increased synaptic norepinephrine | nih.govresearchgate.net |

| Trace Amine-Associated Receptor 1 (TAAR1) | Agonism | Modulation of dopamine release | wikipedia.org |

Serotonergic Receptor Affinity of Related Phenethylamines

The phenethylamine scaffold is a foundational structure for many compounds that interact with serotonin (5-hydroxytryptamine, 5-HT) receptors. unodc.org Among the various subtypes, the 5-HT₂A receptor is a significant target, playing a role in various psychiatric conditions. koreascience.kr

Structure-activity relationship (SAR) studies have shown that phenethylamine derivatives generally possess a higher binding affinity for the 5-HT₂A receptor compared to tryptamines. koreascience.kr Specific structural modifications influence this affinity. For instance, the presence of alkyl or halogen groups at the para position of the phenyl ring tends to have a positive effect on binding affinity. koreascience.kr Furthermore, N-benzylphenethylamines have demonstrated selective and potent binding to 5-HT₂ receptor subtypes (5-HT₂A, 5-HT₂B, and 5-HT₂C). mdpi.com The pharmacological profiles of certain 3,4-methylenedioxyamphetamine (MDA) analogs, which are also phenethylamine derivatives, confirm interactions with 5-HT₂A and 5-HT₂C receptors. researchgate.net

Table 2: Structure-Activity Relationship of Phenethylamines at the 5-HT₂A Receptor This table summarizes general findings for the phenethylamine class.

| Structural Feature | Effect on 5-HT₂A Affinity | References |

| Phenethylamine Backbone | Generally higher affinity than tryptamines | koreascience.kr |

| Para-substitution on Phenyl Ring (Alkyl, Halogen) | Positive | koreascience.kr |

| N-Benzyl Substitution | Increased affinity and potency | mdpi.com |

Enzyme Interaction and Inhibition Studies

Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of monoamine neurotransmitters. It exists in two isoforms, MAO-A and MAO-B. mdpi.com A significant body of research has demonstrated that many phenethylamine derivatives act as inhibitors of this enzyme. mdpi.comacs.org

In vitro and ex vivo studies on 4-aminophenethylamine derivatives have confirmed that they can be highly selective and reversible inhibitors of MAO-A. nih.govuchile.cl The potency and selectivity of these compounds are heavily influenced by their chemical structure, particularly the presence and orientation of substituents on the side chain, such as an α-methyl group. nih.govuchile.cl For instance, some sulfur-substituted α-alkyl phenethylamines show potent and selective MAO-A inhibitory activity with IC₅₀ values in the submicromolar range, while displaying negligible activity toward MAO-B. acs.org Comparative molecular field analysis (CoMFA) suggests that for this class of inhibitors, steric properties of the substituents are more critical than electrostatic effects in determining inhibitory potency. mdpi.comacs.org

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a membrane-associated zinc metallohydrolase enzyme. nih.govijsr.net Its primary function is to catalyze the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. ijsr.net These lipid signals are involved in diverse biological functions, including energy balance and stress response. researchgate.net The enzyme's structure features a hydrophobic cavity that binds NAPEs and an allosteric binding site for bile acids, which can enhance catalytic activity. nih.govresearchgate.net

Currently, there is no direct research in the reviewed literature linking this compound to NAPE-PLD activity. Research into inhibitors of this enzyme has focused on other chemical scaffolds, such as quinazoline (B50416) sulfonamide derivatives. nih.gov One study noted a distant structural similarity in a developed NAPE-PLD inhibitor containing a (S)-3-phenylpiperidine moiety. scispace.com However, a direct interaction between simple phenethylamines and NAPE-PLD has not been established.

Monoamine Oxidase (MAO) Related Investigations

Ion Channel Regulation and Smooth Muscle Cell Response in Ex Vivo Models

Recent ex vivo research has illuminated the effects of this compound (referred to in the study as 3-methyl-1-phenylbutan-2-amine) on smooth muscle cell physiology. nih.govscispace.comresearchgate.net These studies, which evaluated precursors to the antispasmodic drug mebeverine, identified this compound as a compound of significant interest. nih.govmdpi.com

In ex vivo experiments, the compound was shown to cause a significant change in the bioelectrical activity (BEA) of smooth muscle cells. nih.govscispace.com This effect was attributed to the regulation of Ca²⁺ channels and the subsequent modulation of calcium ion (Ca²⁺) influx. nih.govresearchgate.net As calcium influx is a critical step in initiating muscle contraction, the compound's ability to modulate this process results in a modified smooth muscle cell response. nih.govscispace.com Immunohistochemical studies corroborated these findings, establishing a strong correlation with the observed changes in bioelectrical activity. nih.govscispace.com These results highlight the compound's potential antispasmodic properties, suggesting a mechanism of action relevant to conditions involving smooth muscle hyperactivity, such as Irritable Bowel Syndrome (IBS). nih.govnih.gov

Table 3: Summary of Ex Vivo Findings for this compound

| Experimental Model | Observed Effect | Proposed Mechanism | References |

| Smooth Muscle Tissue (Ex Vivo) | Significant change in Bioelectrical Activity (BEA) | Regulation of Ca²⁺ channels | nih.govscispace.com |

| Smooth Muscle Cells (Ex Vivo) | Modulation of Ca²⁺ influx | Alteration of muscle contraction/relaxation cycle | nih.govresearchgate.net |

| Immunohistochemical Studies | Correlation with BEA data | Confirmed activity at the cellular level | nih.govscispace.comresearchgate.net |

Protein Binding Dynamics with Model Proteins (e.g., Bovine Serum Albumin)

Currently, there is no publicly available scientific literature detailing the protein binding dynamics of this compound with model proteins such as bovine serum albumin.

Antispasmodic Potential in Animal Models

Research has suggested that this compound possesses potential antispasmodic properties. Studies indicate that the compound may influence the bioelectrical activity within smooth muscle cells. The proposed mechanism for this activity involves the modulation of calcium ion influx, a critical process in the contraction and relaxation of muscles. This characteristic suggests a potential for alleviating spasms, which could be relevant in the context of gastrointestinal disorders like Irritable Bowel Syndrome (IBS).

Further research has also noted that this compound did not exhibit significant cytotoxicity against human malignant leukemic cell lines in laboratory studies. The compound is also known by the synonym β-methylamphetamine and was first synthesized in 1939 with the goal of creating a stimulant with milder effects than amphetamine. smolecule.comwikipedia.org Its mechanism of action is thought to involve the increased release of neurotransmitters such as dopamine and norepinephrine. smolecule.com

No quantitative data from specific animal model studies on the antispasmodic effects of this compound is available in the reviewed sources.

Metabolic Pathways and Biotransformation Studies of 3 Phenylbutan 2 Amine

In Vitro Metabolic Profiling and Identification of Metabolites

Based on the metabolism of structurally related compounds, the in vitro metabolic profiling of 3-Phenylbutan-2-amine is expected to yield several key metabolites. The principal metabolic transformations for phenylalkylamines include aromatic hydroxylation, oxidative deamination, and N-oxidation. caymanchem.com For amphetamine and its analogues, aromatic hydroxylation to form hydroxyamphetamine derivatives is a significant pathway. caymanchem.com Additionally, oxidative deamination can lead to the formation of a ketone metabolite, phenylacetone (B166967), which can be further metabolized to benzoic acid and hippuric acid. caymanchem.comwikipedia.org

Given the structure of this compound, which is also known as β-methylphenethylamine, its metabolism is anticipated to follow similar pathways. Aromatic hydroxylation would likely occur on the phenyl ring, leading to the formation of phenolic metabolites. Oxidative deamination would result in the formation of the corresponding ketone.

Table 1: Predicted Metabolites of this compound Based on In Vitro Studies of Structurally Related Compounds

| Predicted Metabolite | Metabolic Pathway |

| 4-Hydroxy-3-phenylbutan-2-amine | Aromatic Hydroxylation |

| Phenylaceton | Oxidative Deamination |

| Benzoic Acid | Further oxidation of Phenylacetone |

| Hippuric Acid | Conjugation of Benzoic Acid |

It is important to note that the specific metabolites and their relative abundance would need to be confirmed through direct in vitro studies using human liver microsomes or other relevant enzyme preparations.

Enzymatic Systems Governing Biotransformation

The biotransformation of phenethylamine (B48288) and amphetamine analogues is predominantly governed by the cytochrome P450 (CYP) superfamily of enzymes, with CYP2D6 playing a crucial role. caymanchem.comdrugbank.com Studies on various amphetamine analogues have demonstrated that they are both substrates and inhibitors of CYP2D6. drugbank.com The genetic polymorphism of CYP2D6 can lead to interindividual variations in the metabolism of these compounds. drugbank.com

In addition to the CYP450 system, monoamine oxidases (MAOs) are also involved in the metabolism of endogenous and exogenous amines. Specifically, β-methylation of phenethylamine substrates has been shown to generate selective MAO-B inhibitors. plos.org Therefore, it is plausible that this compound interacts with MAO-B as part of its metabolic clearance.

Table 2: Enzymatic Systems Implicated in the Biotransformation of this compound

| Enzyme System | Predicted Role in Metabolism | Supporting Evidence from Related Compounds |

| Cytochrome P450 (CYP) | ||

| CYP2D6 | Primary enzyme for oxidative metabolism, including aromatic hydroxylation and oxidative deamination. | Key enzyme in the metabolism of amphetamine and its analogues. caymanchem.comdrugbank.com Phenylisopropylamines are known substrates and inhibitors of CYP2D6. drugbank.com |

| CYP1A2, CYP3A4, CYP2B6 | Potential minor roles in oxidative metabolism. | May influence the metabolism of amphetamine. caymanchem.com |

| Monoamine Oxidase (MAO) | ||

| MAO-B | Potential role in the deamination of this compound. | β-methylation of phenethylamine substrates can lead to selective MAO-B inhibition. plos.org |

Advanced Analytical Methodologies for 3 Phenylbutan 2 Amine

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating 3-Phenylbutan-2-amine from complex matrices and for its quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are the principal techniques utilized for these purposes, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is widely applied for purity assessment and quantification. For instance, the purity of this compound has been determined by HPLC, with one analysis reporting a purity of 96.08% at a detection wavelength of 205 nm.

Methodologies for related compounds, such as 3-amino-1-phenylbutane, demonstrate typical parameters that can be adapted for this compound analysis. A common setup involves a reversed-phase column, such as a CORTECS C18+, to effectively separate the compound based on its hydrophobicity. Gradient elution is often employed to ensure optimal separation from impurities.

Eco-friendly micellar HPLC methods have also been developed for complex mixtures containing structurally similar compounds. These methods utilize a mobile phase containing surfactants like sodium dodecyl sulfate (B86663) (SDS) above its critical micelle concentration, offering an alternative separation mechanism. While HPLC is a robust technique, other methods like capillary electrophoresis have, in some cases, provided superior peak symmetry and faster analysis times for related isomers.

Table 1: Example HPLC Parameters for Analysis of Related Phenylbutylamines

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Column | Reversed-phase CORTECS C18+ (2.7 µm, 4.6 × 150 mm) | |

| Mobile Phase | Gradient elution with Acetonitrile/Water and Trifluoroacetic acid (TFA) | |

| Flow Rate | 0.7 mL/min to 1.5 mL/min | |

| Temperature | 30 °C | |

| Detection | UV at 205 nm or 210 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds. For this compound, which can be volatilized, GC-MS provides excellent separation efficiency and definitive identification based on mass spectra.

A significant application of GC-MS is the clear differentiation of β-methylphenylethylamines, such as this compound, from their α-methylphenylethylamine isomers like amphetamine. This distinction is critical in forensic analysis, as mass spectrometry alone (especially with soft ionization techniques like electrospray) may produce nearly identical spectra for these positional isomers. The fragmentation patterns generated under electron ionization (EI) in GC-MS, however, are typically distinct enough to allow for unambiguous identification. The analytical techniques employed often include gas chromatography-electron ionization-mass spectrometry (GC-EI-MS).

Capillary Electrophoresis (CE) for Isomer Separation

Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC and GC for the separation of chiral compounds and isomers, which is particularly relevant for this compound due to its stereocenters. CE offers high separation efficiency, rapid analysis times, and low consumption of samples and reagents.

The primary application of CE for amphetamine-type compounds is chiral separation. By adding a chiral selector to the background electrolyte, enantiomers can be resolved. Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used for this purpose. Studies on a wide range of new psychoactive substances (NPS), including amphetamine derivatives, have shown that a simple electrolyte consisting of a sodium hydrogen phosphate (B84403) buffer (pH 2.5) with a small concentration of a cyclodextrin (B1172386) derivative can successfully resolve the majority of enantiomers. For related isomers like 3-amino-1-phenylbutane, CE has been shown to achieve baseline separation in under 15 minutes.

Table 2: Capillary Electrophoresis Parameters for Chiral Separation of Amphetamine-Type Stimulants

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Electrolyte | 1 M Formic acid (pH ~2.2) or 10 mM Sodium Hydrogen Phosphate (pH 2.5) | |

| Chiral Selector | Cyclodextrin derivatives (e.g., β-cyclodextrin, heptakis(2,6-di-O-methyl)-β-cyclodextrin) | |

| Capillary | Uncoated fused-silica | |

| Separation Time | Typically < 30 minutes | |

| Application | Enantioseparation, Isomer distinction |

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound, identifying its functional groups, and analyzing its fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for structural elucidation. Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound. NMR analysis verifies the connectivity of atoms within the molecule (regiochemistry) and is effective in detecting impurities, such as unreacted ketone precursors from its synthesis. The chemical shifts, splitting patterns (multiplicity), and integration values in an ¹H NMR spectrum provide a detailed map of the proton environments, while the ¹³C NMR spectrum indicates the number and type of carbon atoms.

Mass Spectrometry (MS) for Fragment Analysis

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for identification and structural analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the compound, allowing for the determination of its elemental formula.

The fragmentation pattern of this compound is key to its identification, especially when distinguishing it from its isomers. Like other aliphatic amines, its fragmentation is dominated by α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of a stable, resonance-stabilized iminium cation.

For this compound, α-cleavage can occur on either side of the amine-bearing carbon.

Cleavage of the methyl group (CH₃) would yield a fragment ion at m/z 134.

Cleavage of the 1-phenyl-ethyl group (CH(CH₃)C₆H₅) would yield a fragment ion at m/z 44.

The relative abundance of these fragments, as observed in the mass spectrum, creates a unique fingerprint that helps to distinguish this compound from isomers like methamphetamine, where α-cleavage yields different characteristic fragments. Tandem mass spectrometry (MS/MS) and in-source collision-induced dissociation (CID) are advanced techniques used to further study these fragmentation pathways and enhance the selectivity of the analysis.

UV-Visible and Circular Dichroism (CD) Spectroscopy for Conformation

The conformational analysis of chiral molecules such as this compound can be effectively investigated using chiroptical spectroscopic methods like UV-Visible and Circular Dichroism (CD) spectroscopy. These techniques provide valuable insights into the three-dimensional arrangement of atoms and the stereochemistry of the molecule.

UV-Visible Spectroscopy UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, the key to its UV-Vis spectrum is the phenyl group, which acts as a chromophore. The electronic transitions within the benzene (B151609) ring, specifically the π → π* transitions, give rise to characteristic absorption bands in the UV region, typically around 260 nm. science-softcon.de While the UV-Vis spectrum itself is not highly sensitive to the specific conformation of the aliphatic side chain, it is fundamental for establishing the presence of the aromatic ring and for quantitative analysis. The intensity and exact wavelength of maximum absorbance (λmax) can be influenced by the solvent environment and may show subtle shifts upon interaction with other molecules, such as binding to proteins. ualg.ptnih.govnih.gov

Circular Dichroism (CD) Spectroscopy Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Unlike UV-Vis spectroscopy, CD spectra are exquisitely sensitive to the molecule's three-dimensional structure. Since this compound possesses two chiral centers (at C2 and C3), it is a chiral molecule that will produce a CD spectrum.

The CD spectrum provides information about the spatial arrangement of the chromophore (the phenyl group) relative to the chiral centers. acs.org Different conformations or stereoisomers of the molecule will result in distinct CD spectra, sometimes with opposite signs (positive or negative Cotton effects), allowing for their differentiation. For instance, the interaction between the electronic transitions of the phenyl chromophore and the asymmetric environment created by the chiral centers dictates the CD signal. acs.org By comparing experimentally measured CD spectra with spectra predicted from computational models (like Density Functional Theory, DFT), it is possible to determine the predominant conformation of the molecule in solution. colab.wsmetu.edu.tr This combined experimental and theoretical approach is a cornerstone of modern conformational analysis for chiral compounds. acs.org Changes in the CD spectrum can also indicate conformational changes induced by factors like solvent, temperature, or binding to larger structures like DNA or proteins. ualg.ptnih.gov

Computational and in Silico Research on 3 Phenylbutan 2 Amine

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

While specific molecular docking studies focusing solely on 3-Phenylbutan-2-amine are not extensively documented in publicly available literature, research on its structural analogs provides a framework for understanding its potential interactions. For instance, studies on amphetamine and its derivatives have utilized molecular docking to investigate their binding to monoamine transporters. nih.gov These studies help in understanding the structure-activity relationships that govern their stimulant effects.

In a broader context, pharmacophore models have been developed for amphetamine analogues to differentiate their binding to various receptors. nih.gov A pharmacophore model for 5-HT reuptake inhibitors, for example, characterizes the necessary spatial arrangement of chemical features for binding, including a protonated basic nitrogen and an aromatic system, both of which are present in this compound. nih.gov

Furthermore, computational studies on more complex molecules incorporating the phenethylamine (B48288) backbone, which is structurally related to this compound, have been conducted. These studies often involve docking these molecules into the active sites of various enzymes and receptors to predict their binding affinity and interaction patterns. bohrium.com

A summary of representative molecular docking parameters for related compounds is presented in the interactive table below.

Table 1: Representative Molecular Docking Parameters for Compounds Structurally Related to this compound

| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Saquinavir Analogue (with phenylbutan ring) | SARS-CoV-2 Mpro | Not Specified | Gly143, Cys145, His41 | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and flexibility of molecules over time. These simulations are crucial for understanding how a molecule might behave in a biological environment, such as in solution or when interacting with a protein.

Direct MD simulation studies specifically on this compound are not readily found in the literature. However, research on closely related amphetamine and methamphetamine provides insights into the conformational landscape of such molecules. rsc.orgrsc.org These studies have shown that even small structural modifications can significantly alter the conformational preferences, which in turn can affect their biological activity.

For example, a comprehensive structural study of amphetamine and methamphetamine hydrochlorides in aqueous solution combined experimental spectroscopy with MD simulations to characterize their 3D structures. rsc.orgrsc.org The results indicated that interactions with solvent molecules are critical in determining the stable conformations.

In a study on the Cope elimination of N,N-dimethyl-3-phenylbutan-2-amine oxide, a derivative of this compound, quantum mechanical/Monte Carlo (QM/MC) simulations were used to calculate the free-energy surfaces in different solvents. nih.gov This research highlights how computational methods can be applied to understand reaction mechanisms and solvent effects for derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at developing mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for optimizing the structure of lead compounds in drug discovery.

While no specific QSAR models for this compound were identified, numerous QSAR studies have been conducted on the broader class of phenethylamines and amphetamine analogs. srce.hracs.orgresearchgate.net These studies have explored the relationships between various molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters) and their stimulant or hallucinogenic activities.

For instance, a QSAR study on psychotomimetic phenylalkylamines used topological indices and Minimum Topological Difference (MTD) to model their activity. researchgate.net Another study on hallucinogenic phenethylamines demonstrated a strong correlation between the frontier orbital phase angle, an electronic descriptor, and their pharmacological activity in humans. acs.org

A study on phenylethylamine-type entactogens used QSAR to explore their ecotoxicological impact by correlating molecular descriptors with toxicity parameters. srce.hr Such models, once established for a particular class of compounds, can be used to predict the properties of untested molecules, including potentially this compound, provided it falls within the applicability domain of the model.

The general approach in these studies involves calculating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods, such as multiple linear regression, to build a predictive model.

Crystal Structure Analysis and Hirshfeld Surface Characterization

Crystal structure analysis provides precise information about the three-dimensional arrangement of atoms in a solid-state, including bond lengths, bond angles, and intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within a crystal.

A crystal structure for this compound itself has not been reported in the searched literature. However, the crystal structures of several of its derivatives and related compounds have been determined, offering insights into the potential packing and intermolecular interactions of the parent molecule.

For example, the crystal structure of 3-methyl-1-[(E)-(4-phenylbutan-2-ylidene)amino]thiourea, a derivative, reveals a U-shaped conformation stabilized by an intramolecular amine-N—H···π(phenyl) interaction. srce.hr The Hirshfeld surface analysis of this compound showed that H···H contacts were the most significant contributors to the surface, followed by H···C/C···H and H···N/N···H contacts. srce.hr

In another study, the crystal structure of [(2S,3R)-3-hydroxy-3-phenylbutan-2-yl]pyrrolidinium chloride was determined. researchgate.net The crystal packing was characterized by N—H···Cl and O—H···Cl hydrogen bonds, forming zigzag chains. Weak C—H···π interactions also contributed to the formation of a two-dimensional supramolecular network. researchgate.net

The analysis of the crystal structure of 3-amino-5-phenylthiazolidin-2-iminium bromide also revealed a three-dimensional network formed by N—H⋯Br hydrogen bonds and weak π–π stacking interactions. nih.gov

These studies on derivatives suggest that the phenyl ring and the amine group of this compound would likely play a significant role in directing the crystal packing through hydrogen bonding and π-stacking interactions.

Table 2: Summary of Intermolecular Interactions in Derivatives of this compound from Hirshfeld Surface Analysis

| Derivative | Major Intermolecular Contacts | Percentage Contribution | Reference |

|---|---|---|---|

| 3-methyl-1-[(E)-(4-phenylbutan-2-ylidene)amino]thiourea | H···H | 62.2% | srce.hr |

| H···C/C···H | 14.0% | srce.hr | |

| H···N/N···H | 7.3% | srce.hr | |

| H···S/S···H | 16.3% | srce.hr | |

| 3-benzoyl-6-(1,3-dioxo-1-phenylbutan-2-yl)-2-hydroxy-2-methyl-4-phenylcyclohexane-1,1-dicarbonitrile | H···H | 41.2% | nih.gov |

| C···H/H···C | 20.3% | nih.gov | |

| O···H/H···O | 17.8% | nih.gov | |

| N···H/H···N | 10.6% | nih.gov | |

| 3-amino-5-phenylthiazolidin-2-iminium bromide | H···H | 41.5% | nih.gov |

| Br···N/N···Br | 24.1% | nih.gov | |

| C···H/H···C | 13.8% | nih.gov |

Structure Activity Relationship Sar Studies of 3 Phenylbutan 2 Amine and Its Derivatives

Correlating Structural Modifications with Biological Activity

SAR studies on phenethylamine (B48288) derivatives, the class to which 3-phenylbutan-2-amine belongs, have revealed several key principles governing their activity. Modifications can be made to the phenyl ring, the alkyl chain, or the amine group, each resulting in altered interactions with biological targets like receptors and transporters.

Phenyl Ring Modifications: Substituents on the phenyl ring can significantly impact activity. The position and nature of these substituents are critical. For instance, in the broader class of phenethylamines, adding alkyl or halogen groups, particularly at the para-position of the phenyl ring, has been shown to have a positive effect on binding affinity for targets like the serotonin (B10506) 5-HT2A receptor. biomolther.org Conversely, introducing alkoxy or nitro groups can decrease affinity. biomolther.org

Alkyl Chain Modifications: this compound is a positional isomer of amphetamine, featuring α- and β-methyl groups on the ethylamine (B1201723) backbone. wikipedia.orgnih.gov The presence and position of these alkyl groups are fundamental to its activity profile. Comparing it to related structures provides insight:

Amphetamine (α-methylphenethylamine): Lacks the β-methyl group.

β-Methylphenethylamine: Lacks the α-methyl group. wikipedia.org

Pentorex: Features an α-methyl group but a different side chain. wikipedia.org

These variations in the alkyl chain alter the molecule's shape, size, and lipophilicity, which in turn affects how it fits into the binding sites of its molecular targets and its ability to cross the blood-brain barrier.

Amine Group Modifications: The primary amine (-NH2) group is a common feature in many biologically active phenethylamines. Modifications at this site, such as N-alkylation, can lead to significant changes in pharmacological properties. For example, converting the primary amine of this compound to a secondary amine by adding an ethyl group results in Ethyl(1-phenylbutan-2-yl)amine. This modification alters the compound's interaction with its targets. SAR studies on other phenethylamines have shown that N-methylation can produce derivatives with distinct activity profiles. researchgate.net

The following table summarizes the effects of structural modifications on related phenethylamine derivatives, providing a framework for understanding the SAR of this compound.

Table 1: SAR of Phenethylamine Derivatives

| Compound Class/Modification | Structural Change | General Effect on Biological Activity | Reference |

|---|---|---|---|

| Phenyl Ring Substitution | Addition of para-alkyl or para-halogen groups | Increased binding affinity at certain receptors (e.g., 5-HT2A) | biomolther.org |

| Phenyl Ring Substitution | Addition of alkoxy or nitro groups | Decreased binding affinity at certain receptors | biomolther.org |

| Alkyl Chain Modification | Varying presence/absence of α and β methyl groups | Alters stimulant properties and target selectivity | wikipedia.org |

| Amine Group Modification | N-alkylation (e.g., N-methylation, N-ethylation) | Creates new derivatives with potentially different pharmacological profiles and potencies | researchgate.net |

Impact of Stereochemistry on Receptor Binding and Efficacy

This compound has two stereogenic centers, at the C2 (bearing the amine group) and C3 (bearing the phenyl group) positions. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Stereochemistry is a critical determinant of pharmacological activity because biological targets, such as receptors and enzymes, are themselves chiral. researchgate.net Consequently, different stereoisomers of a drug can exhibit vast differences in binding affinity, efficacy, and metabolic pathways. mdpi.com

The spatial arrangement of the phenyl, methyl, and amino groups determines how well the molecule can fit into a specific binding pocket. mdpi.com A three-point model is often used to explain these differences, where the more active isomer (the eutomer) forms a more complementary set of interactions with the target site than the less active isomer (the distomer). mdpi.com

For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. researchgate.net In the case of β-adrenergic blockers, which share structural similarities with phenethylamines, the (S)-configuration is generally more active for aryloxyaminopropanols, while the (R)-configuration is more active for arylaminoethanols. mdpi.com While specific binding data for each of the four stereoisomers of this compound is not detailed in the provided search results, the principles of stereoselectivity strongly suggest that they would have distinct pharmacological profiles. For instance, the synthesis of its precursor, 3-phenylbutan-2-one, can yield different stereoisomers depending on the reagents used, highlighting the sensitivity of the structure to synthetic methods.

The absolute configuration of each chiral center in this compound and its derivatives is crucial for defining its interaction with specific biological receptors, which will ultimately dictate its potency and functional activity as an agonist, antagonist, or substrate for transporters.

Table 2: Stereoisomers of this compound

| Stereoisomer | Configuration at C2 | Configuration at C3 | Expected Pharmacological Distinction |

|---|---|---|---|

| (2R, 3R) | R | R | Each isomer is expected to have a unique binding affinity and efficacy at biological targets due to the specific 3D arrangement of its functional groups. researchgate.netmdpi.com |

| (2S, 3S) | S | S | |

| (2R, 3S) | R | S | |

| (2S, 3R) | S | R |

Rational Design Principles for Novel Chemical Entities

Rational drug design aims to develop new, more effective drugs by understanding the relationship between a molecule's structure and its biological activity. uni-muenchen.de The SAR and stereochemical principles derived from studying this compound and related phenethylamines provide a foundation for designing novel chemical entities with improved properties.

Key principles for rational design based on this scaffold include:

Scaffold Hopping and Bioisosteric Replacement: The core this compound structure can be used as a starting point. "Scaffold hopping" involves replacing this core with a structurally different one that maintains the same essential 3D arrangement of key functional groups (phenyl, amine, alkyl groups). nih.gov Bioisosteric replacement involves substituting functional groups with others that have similar physical or chemical properties to enhance potency or improve pharmacokinetic profiles.

Stereochemical Control: Given the profound impact of stereochemistry, a primary design principle is the synthesis of single, pure enantiomers. researchgate.net By isolating the eutomer (the most active and beneficial isomer), it is possible to create a more potent and specific drug with a better therapeutic window. mdpi.com Synthetic strategies that allow for asymmetric synthesis are therefore highly valuable.

Structure-Based Design: When the 3D structure of the biological target is known, computational tools like molecular docking can be used. researchgate.net This allows for the virtual screening of novel derivatives of this compound to predict their binding affinity and orientation within the target's active site. For example, a computational study on a derivative, 1-(4-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)piperazin-1-yl)-3-phenylurea, used docking to predict its potential as a viral enzyme inhibitor. researchgate.net This approach allows for the prioritization of compounds for synthesis, saving time and resources.

Molecular Hybridization: This strategy involves covalently linking two or more pharmacophoric units from different bioactive molecules to create a new hybrid compound. mdpi.com The goal is to produce a molecule with improved affinity, a dual mode of action, or an enhanced selectivity profile compared to the parent compounds. mdpi.com A derivative of this compound could be hybridized with another pharmacophore to target multiple aspects of a disease pathway.

By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop new molecules with tailored pharmacological activities for potential therapeutic applications.

Emerging Research Applications and Future Scientific Directions

Role as Chiral Building Blocks in Complex Molecule Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the chirality of a molecule is often critical to its biological activity and safety. enamine.net Enantiopure chiral amines, such as the stereoisomers of 3-phenylbutan-2-amine, are highly valuable intermediates, or building blocks, for the synthesis of a wide array of active pharmaceutical ingredients (APIs). The demand for such building blocks is driven by the fact that biological targets, like enzymes and receptors, are themselves chiral, requiring a precise stereochemical match for effective interaction. enamine.net

The application of this compound and related chiral amines in synthesis is expanding due to advancements in asymmetric synthesis and biocatalysis, which allow for their production on a commercial scale. enamine.net Regulatory agencies also increasingly favor the development of single-enantiomer drugs over racemic mixtures to avoid potential side effects from the less active or even harmful isomer. enamine.net Consequently, chiral amines are crucial in the hit-to-lead and lead optimization stages of drug discovery, where modifying a lead compound with a specific chiral fragment can significantly enhance its potency, selectivity, and pharmacokinetic profile. enamine.netnih.gov The availability of specific enantiomers of this compound allows medicinal chemists to systematically explore the three-dimensional space of a drug target, leading to more effective and safer therapeutics. nih.gov

Contributions to Neuropharmacological Research Avenues

This compound, also known as β-methylamphetamine, is a positional isomer of amphetamine and methamphetamine and belongs to the phenethylamine (B48288) class of compounds. wikipedia.orgwikipedia.org This structural relationship has made it a subject of interest in neuropharmacological research. smolecule.com Studies suggest that its mechanism of action likely involves interacting with the central nervous system (CNS) by increasing the release of neurotransmitters such as dopamine (B1211576) and norepinephrine (B1679862), which leads to stimulant effects. smolecule.com

Research indicates that while it shares stimulant properties with its alpha-substituted analogs, the placement of the methyl group in the beta position may result in a weaker potency and a shorter duration of action compared to methamphetamine. smolecule.com This has led to investigations into its potential for developing stimulant medications with a potentially safer profile and fewer side effects. It is also studied as an agonist for the human trace amine-associated receptor 1 (TAAR1), which modulates neurotransmitter systems and influences mood and behavior. wikipedia.org The compound serves as a valuable tool for researchers to study the structure-activity relationships of phenethylamine stimulants and to explore new therapeutic approaches for neuropsychiatric conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.

| Compound Name | Also Known As | Structural Class | Reported Neuropharmacological Role |

| This compound | β-Methylamphetamine | Phenethylamine | CNS Stimulant; TAAR1 Agonist wikipedia.orgsmolecule.com |

| Amphetamine | - | Phenethylamine | CNS Stimulant wikipedia.org |

| Methamphetamine | N-methylamphetamine | Phenethylamine | Potent CNS Stimulant wikipedia.orgeuropa.eu |

Development of Biocatalytic Processes for Amine Synthesis

The synthesis of chiral amines is increasingly moving towards more sustainable and efficient methods, with biocatalysis emerging as a prominent alternative to traditional chemical synthesis. Enzymes such as amine dehydrogenases (AmDHs) and ω-transaminases (TAs) are at the forefront of this development, enabling the highly selective production of enantiomerically pure amines. smolecule.com this compound serves as a model substrate and target molecule in the development of these biocatalytic processes.

Research has demonstrated the use of ω-transaminases for the enantioselective synthesis of chiral amines from their corresponding prochiral ketones. For instance, the stereoselective conversion of benzylacetone (B32356) (3-phenylbutan-2-one) to (S)-1-methyl-3-phenylpropylamine (a synonym for (S)-3-phenylbutan-2-amine) has been achieved using metabolically engineered baker's yeast expressing a transaminase from Chromobacterium violaceum. These biocatalytic methods offer several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact compared to metal-catalyzed processes.

The table below summarizes key findings from research on the biocatalytic synthesis of this compound and related compounds.

| Enzyme/System | Substrate | Product | Key Research Finding |

| ω-Transaminase (ω-TA) | Prochiral Ketones | Chiral Amines | Provides an efficient alternative to conventional catalysis for producing enantiomerically pure amines. |

| Amine Dehydrogenase (AmDH) | Carbonyl Compounds | Chiral Amines | Catalyzes the reductive amination of carbonyls for efficient amine synthesis. smolecule.com |

| Engineered Saccharomyces cerevisiae (Baker's Yeast) | Benzylacetone | (S)-3-Phenylbutan-2-amine | Demonstrates the feasibility of whole-cell bioconversion for stereoselective amine production. |

Exploration in Lead Compound Identification and Optimization

In the field of drug discovery, a "lead compound" is a chemical starting point that has shown promising biological activity and is chosen for intensive modification (optimization) to create a viable drug candidate. The process of lead optimization often involves systematically altering the lead structure to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. subharti.org

Chiral building blocks are indispensable tools in this process. enamine.net Since nearly all biological targets are chiral, introducing or modifying a chiral center in a lead compound can drastically alter its interaction with the target. enamine.net A single enantiomer often accounts for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or cause undesirable side effects. nih.gov Therefore, the strategic use of enantiopure compounds like the (R)- or (S)-enantiomers of this compound is a key strategy in lead optimization. enamine.netnih.gov

While specific examples of this compound being used as a foundational lead compound are not prominent in publicly available research, its properties make it an attractive scaffold or fragment for incorporation into more complex drug candidates. ontosight.ai Medicinal chemists can use such chiral amines to:

Improve Target Binding: By providing a specific three-dimensional orientation that fits precisely into a receptor's binding site. enamine.net

Enhance Selectivity: By designing molecules that preferentially bind to the target receptor over other, related receptors. nih.gov

Optimize Pharmacokinetic Profiles: By altering properties like solubility and metabolic stability. nih.govsubharti.org

The development of robust synthetic methods, particularly biocatalytic routes, to access specific stereoisomers of this compound enhances its utility in chemical libraries used for high-throughput screening and subsequent lead optimization campaigns. ontosight.aiacs.org

Q & A

Q. What are the established synthetic routes for 3-phenylbutan-2-amine, and how do reaction conditions influence yield?

this compound can be synthesized via reductive amination of 3-phenylbutan-2-one using ammonia and hydrogen gas in the presence of a nickel catalyst . Optimization of reaction parameters (e.g., temperature, pressure, and catalyst loading) is critical: higher hydrogen pressure (≥5 atm) improves yield by favoring amine formation over byproducts like imines. Purity assessment via NMR or LC-MS is recommended to confirm structural integrity .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and detect impurities (e.g., unreacted ketone precursors) .

- Elemental Analysis : Validates molecular formula (CHN) and purity ≥95% .

- Mass Spectrometry : High-resolution MS distinguishes isotopic patterns from structurally similar amines .

Q. How should researchers safely handle this compound in the laboratory?

- Precautions : Avoid inhalation/contact; use PPE (gloves, goggles) and work in a fume hood .

- Spill Management : Absorb with sand or vermiculite, collect in labeled containers, and dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in condensation reactions?

Density Functional Theory (DFT) simulations can model electrophilic/nucleophilic sites. For example, the amine group’s lone pair participates in reactions with carbonyl compounds (e.g., formaldehyde), forming Schiff bases or Mannich adducts . Molecular dynamics simulations further assess solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Solutions include:

Q. How does steric hindrance from the phenyl group influence the amine’s nucleophilicity?

The phenyl ring’s ortho substituents create steric bulk, reducing accessibility of the amine lone pair. Kinetic studies (e.g., competition experiments with benzaldehyde) quantify nucleophilicity relative to less hindered analogs .

Q. What methodologies assess the environmental impact of this compound?

Despite limited ecotoxicity data , researchers can:

- Bioaccumulation Studies : Use logP values to estimate partitioning in aquatic systems.

- Degradation Pathways : Investigate photolytic/hydrolytic stability via LC-MS/MS to identify breakdown products .

Q. How can reaction engineering improve scalability of this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products